![molecular formula C18H19N3O2S B4652429 N-(3-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4652429.png)
N-(3-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
描述
N-(3-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, also known as MBX-2982, is a novel small molecule agonist of the G-protein-coupled receptor GPR119. GPR119 is primarily expressed in pancreatic beta cells and intestinal enteroendocrine cells, and its activation has been shown to stimulate insulin secretion and enhance glucose-dependent incretin hormone release. MBX-2982 has been studied for its potential as a novel treatment for type 2 diabetes and other metabolic disorders.
作用机制
N-(3-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exerts its pharmacological effects by binding to and activating the GPR119 receptor. GPR119 is expressed in pancreatic beta cells and intestinal enteroendocrine cells, and its activation leads to the release of insulin and incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones promote glucose uptake and utilization by peripheral tissues, and also inhibit glucagon secretion from alpha cells in the pancreas.
Biochemical and physiological effects:
N-(3-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been shown to have several biochemical and physiological effects related to its activation of the GPR119 receptor. These include increased insulin secretion, enhanced incretin hormone release, improved glucose tolerance and insulin sensitivity, and reduced body weight. N-(3-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has also been shown to have anti-inflammatory and anti-oxidant effects, which may contribute to its therapeutic potential in metabolic disorders.
实验室实验的优点和局限性
N-(3-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and purified, and its pharmacological effects are well characterized. However, N-(3-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide also has some limitations. It has low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. Additionally, its effects may be influenced by factors such as diet and gut microbiota, which can be difficult to control in animal models.
未来方向
There are several potential future directions for research on N-(3-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide and GPR119 agonists. These include:
1. Further characterization of the molecular mechanisms of GPR119 activation and downstream signaling pathways.
2. Development of more potent and selective GPR119 agonists with improved pharmacokinetic properties.
3. Investigation of the effects of GPR119 activation on other metabolic pathways and physiological processes, such as lipid metabolism and appetite regulation.
4. Evaluation of the safety and efficacy of GPR119 agonists in combination with other antidiabetic agents, such as metformin and GLP-1 receptor agonists.
5. Exploration of the potential therapeutic applications of GPR119 agonists in other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.
In conclusion, N-(3-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a novel small molecule agonist of the GPR119 receptor that has shown promise as a potential treatment for type 2 diabetes and other metabolic disorders. Further research is needed to fully elucidate its pharmacological effects and potential therapeutic applications.
科学研究应用
N-(3-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been extensively studied in preclinical and clinical settings for its potential as a novel treatment for type 2 diabetes and other metabolic disorders. In animal models, N-(3-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been shown to increase glucose-stimulated insulin secretion, enhance glucose-dependent incretin hormone release, and improve glucose tolerance and insulin sensitivity. In clinical trials, N-(3-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has been shown to improve glycemic control and reduce body weight in patients with type 2 diabetes.
属性
IUPAC Name |
N-(3-methylbutyl)-5-oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-12(2)8-9-19-16(22)14-10-20-18-21(17(14)23)15(11-24-18)13-6-4-3-5-7-13/h3-7,10-12H,8-9H2,1-2H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLWQGYJQGORSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CN=C2N(C1=O)C(=CS2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylbutyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。